Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a fluorinated organic compound characterized by its trifluoromethyl group and pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis:
Asymmetric Hydrogenation: This method involves the reduction of trifluoromethyl ketones using chiral catalysts to achieve the desired stereochemistry.
Radical Trifluoromethylation:
Industrial Production Methods:
Batch Production: Large-scale synthesis is typically carried out in batch reactors, with careful control of reaction conditions to ensure product quality and yield.
Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, allowing for the continuous production of the compound under optimized conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the pyrrolidine ring to its corresponding amide or nitrile.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various fluorinated derivatives.
Scientific Research Applications
Chemistry: Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Biology: Medicine: Industry: The compound is utilized in the production of agrochemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting biological processes, or interacting with cellular components. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2R,3R)-5-oxo-3-(chloromethyl)pyrrolidine-2-carboxylate
Methyl (2R,3R)-5-oxo-3-(bromomethyl)pyrrolidine-2-carboxylate
Methyl (2R,3R)-5-oxo-3-(iodomethyl)pyrrolidine-2-carboxylate
Uniqueness: Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its halogenated counterparts.
Properties
IUPAC Name |
methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12)/t3-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVXXYZFXCUQL-NQXXGFSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193600 | |
Record name | D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-32-1 | |
Record name | D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909294-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201193600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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